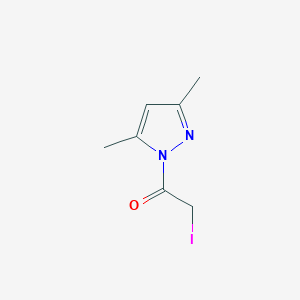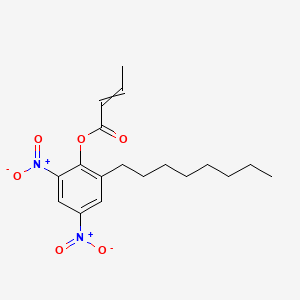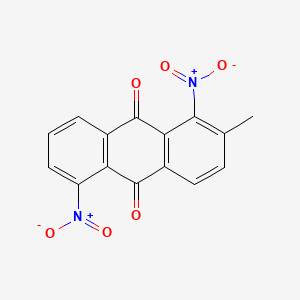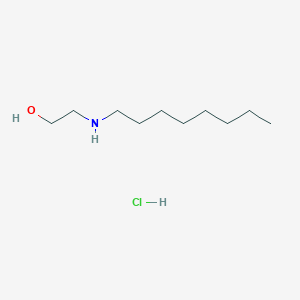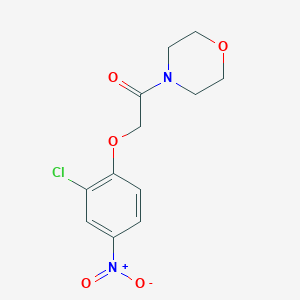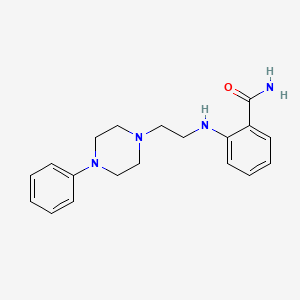
4,5-Dihydro-1,3-thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-halo aldehydes or ketones. The reaction conditions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydro-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1,3-thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- 2-Cyanothiazole
- 2-Thiazolemethanol
- 2-Propenal, 3-(2-thiazolyl)-
- 2-Thiazolemethanamine, 4,5-dimethyl-
- 2-Propenoic acid, 3-(2-thiazolyl)-
Comparison: 4,5-Dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties compared to other thiazole derivatives. For instance, its aldehyde group allows for a variety of chemical modifications that are not possible with compounds like 2-Cyanothiazole or 2-Thiazolemethanol .
Propiedades
Número CAS |
37112-93-9 |
|---|---|
Fórmula molecular |
C4H5NOS |
Peso molecular |
115.16 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h3H,1-2H2 |
Clave InChI |
UYXNILLHLVMIQE-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



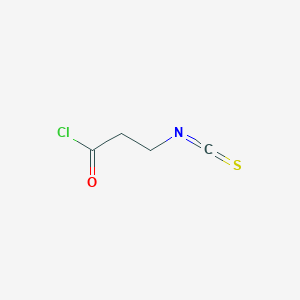
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
